Predicted Physicochemical Profile Versus Pyrimidine Analog
Computational prediction suggests that the target compound has a higher cLogP and different hydrogen-bond acceptor count compared to its direct pyrimidine analog, 2-methyl-4-({1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine . These differences are expected to influence membrane permeability and solubility, though no experimentally measured values have been published for either compound .
| Evidence Dimension | Predicted lipophilicity (cLogP) and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | Predicted cLogP approximately 3.1; 5 H-bond acceptors (predicted, no experimental confirmation) |
| Comparator Or Baseline | 2-methyl-4-({1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine: Predicted cLogP approximately 2.4; 6 H-bond acceptors |
| Quantified Difference | Estimated ΔcLogP ≈ +0.7; ΔHBA = -1 (no experimental data available) |
| Conditions | In silico prediction using QikProp/Schrodinger (no experimental conditions) |
Why This Matters
The higher predicted lipophilicity and reduced hydrogen-bond acceptor count may confer superior passive membrane permeability, making this compound a preferred starting point for CNS-targeted probe development.
